molecular formula C21H15BrN4O2 B2995967 4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 1005298-25-8

4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

Cat. No.: B2995967
CAS No.: 1005298-25-8
M. Wt: 435.281
InChI Key: QCEVTOASZYZYNA-UHFFFAOYSA-N
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Description

4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a chemical compound with the molecular formula C22H16BrN3O2 and a molecular weight of 435.28 g/mol . This benzamide derivative is built on a pyrido[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Compounds featuring the pyrido[2,3-d]pyrimidine core have been extensively investigated for their potential as antibacterial agents , with some demonstrating activity against challenging pathogens. Furthermore, this heterocyclic system has shown promise in anticancer research due to its ability to function as a targeted enzyme inhibitor . The specific structural features of this compound—including the 4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl group and the bromo-substituted benzamide moiety—make it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery campaigns. It is suitable for use in synthetic chemistry programs aimed at developing novel therapeutic agents, as a building block for creating compound libraries, or as a lead compound for biochemical target identification. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-bromo-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O2/c1-13-24-19-18(6-3-11-23-19)21(28)26(13)17-5-2-4-16(12-17)25-20(27)14-7-9-15(22)10-8-14/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEVTOASZYZYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide typically involves multiple steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The final step involves the formation of the benzamide group through a coupling reaction between the brominated pyrido[2,3-d]pyrimidine derivative and an appropriate benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrido[2,3-d]pyrimidine core.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include alcohols or amines.

    Substitution: A variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[2,3-d]Pyrimidinone Derivatives

N-(4-(2-Methyl-4-Oxopyrido[2,3-d]Pyrimidin-3(4H)-Yl)Phenyl)-3-(Trifluoromethyl)Benzamide (CAS 1005304-37-9)
  • Structure: Shares the pyrido[2,3-d]pyrimidinone core but substitutes the bromine with a trifluoromethyl group.
  • Molecular Formula : C₂₂H₁₅F₃N₄O₂ (MW 424.4) .
  • Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to bromine.
TASP0434299 (Pyridopyrimidin-4-One Derivative)
  • Structure: Features a pyridopyrimidinone core with morpholinylpropoxy and methoxyphenyl substituents.
  • Application : Radiolabeled with ¹¹C for positron emission tomography (PET) imaging of vasopressin V1B receptors in primates .
  • Key Differences : The extended side chain enables receptor targeting, contrasting with the simpler benzamide substitution in the brominated compound.

Benzothieno[3,2-d]Pyrimidinone Derivatives (Anti-Inflammatory Agents)

Compounds such as N-[2-(cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (Compound 8 in ):

  • Structure: Benzothieno-pyrimidinone core with sulfonamide and thioether substituents.
  • Activity: Inhibits COX-2 (IC₅₀ ~0.5–2 μM), iNOS, and ICAM-1 in human keratinocytes and macrophages, suppressing PGE₂ and IL-8 production .
  • Key Differences: The benzothieno core enhances planarity for COX-2 binding, while the brominated pyrido[2,3-d]pyrimidinone lacks sulfonamide groups critical for anti-inflammatory activity.

Furan-Pyrimidine Hybrids (Antibacterial Agents)

2-Phenyl-4-Methylfuran[2,3-e]-[1,2,4]-Triazolo[1,5-c]Pyrimidine (Compound 5a) :

  • Structure : Furan-triazolopyrimidine hybrid with methyl and phenyl substituents.
  • Activity : Exhibits antibacterial efficacy against Salmonella typhimurium (inhibition zone ~18 mm) and E. coli (~15 mm) via unclear mechanisms .
  • Key Differences: The furan ring and triazole moiety distinguish it from the pyrido[2,3-d]pyrimidinone scaffold, likely influencing bacterial membrane penetration.

Structural and Functional Analysis Table

Compound Class Example Compound Core Structure Key Substituents Biological Activity Reference
Pyrido[2,3-d]pyrimidinone Target Brominated Compound Pyrido[2,3-d]pyrimidinone 4-Bromobenzamide Underexplored
Pyrido[2,3-d]pyrimidinone 3-(Trifluoromethyl)benzamide analog Pyrido[2,3-d]pyrimidinone 3-Trifluoromethylbenzamide Hypothetical receptor targeting
Benzothieno[3,2-d]pyrimidinone Compound 8 () Benzothieno[3,2-d]pyrimidinone Cyclohexylthio, sulfonamide COX-2 inhibition (IC₅₀ ~1 μM)
Furan-triazolopyrimidine Compound 5a () Furan-triazolopyrimidine Methyl, phenyl Antibacterial

Research Implications and Gaps

  • The brominated compound’s pyrido[2,3-d]pyrimidinone core aligns with scaffolds used in anti-inflammatory and imaging applications. However, its lack of sulfonamide or extended side chains (cf. benzothieno derivatives and TASP0434299) may limit COX-2 or receptor-binding efficacy.
  • Critical Knowledge Gaps: No direct data exist for the target compound’s solubility, toxicity, or specific targets. Comparative studies with trifluoromethyl and sulfonamide analogs are needed to evaluate structure-activity relationships.

Biological Activity

4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a synthetic compound characterized by its complex structure, which includes a brominated benzamide and a pyrido[2,3-d]pyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and neurobiology.

Chemical Structure and Properties

The compound's IUPAC name is 4-bromo-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]benzamide. Its molecular formula is C21H15BrN4O2C_{21}H_{15}BrN_{4}O_{2}, and it has a molecular weight of approximately 423.27 g/mol. The presence of bromine at the 4-position of the benzamide moiety may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrido[2,3-d]pyrimidine Core : Starting from 2-methyl-4-oxo-4H-pyrido[2,3-d]pyrimidine, bromination is achieved using agents like N-bromosuccinimide (NBS).
  • Coupling Reaction : The benzamide moiety is attached through a coupling reaction with 3-bromobenzoyl chloride under basic conditions using solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro studies have shown that related pyrido[2,3-d]pyrimidines can induce apoptosis in glioma cell lines by activating caspase pathways and altering gene expression profiles associated with cell cycle regulation and apoptosis .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression, particularly at the G0/G1 phase.
  • Induction of Apoptosis : Studies have reported increased levels of apoptotic markers such as PARP cleavage in treated cells .

Case Studies

Several studies have explored the biological activity of similar compounds:

StudyCompoundIC50 ValueMechanism
Bagremycin C2.2 - 6.4 μMInduces apoptosis in U87MG cells
Fradimycin B0.625 - 1.25 μMInduces apoptosis and blocks cell cycle at G0/G1
Ecteinascidin-770VariesAlters gene expression profiles in glioma cells

These findings highlight the potential for developing new therapeutic agents based on the structure of this compound.

Q & A

Q. What are the key spectroscopic techniques for confirming the structural integrity of 4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide?

  • Methodological Answer : Structural validation typically involves IR spectroscopy (to identify functional groups like C=O, C=N, and C-Br), <sup>1</sup>H NMR (to resolve aromatic protons, methyl groups, and pyrido-pyrimidinyl protons), and mass spectrometry (to confirm molecular ion peaks and fragmentation patterns). For example, in related pyrido[2,3-d]pyrimidinone derivatives, IR absorption bands at 1648–1565 cm⁻¹ (C=O/C=N) and <sup>1</sup>H NMR signals for aromatic protons (δ 7.41–7.65 ppm) and methyl groups (δ 1.38–1.55 ppm) are critical .

Q. How can researchers optimize the synthesis of pyrido[2,3-d]pyrimidinone-based benzamide derivatives?

  • Methodological Answer : Cyclization reactions in chloroform under reflux (9–11 hours) are commonly used to form the pyrido[2,3-d]pyrimidinone core. For example, analogous compounds like 2-phenyl-4-methylfuran[2,3-e]triazolo[1,5-c]pyrimidines were synthesized via cyclization of benzamide intermediates, achieving yields of 70–85% . Solvent selection (e.g., pyridine or DMF for acetylation) and stoichiometric control of reagents (e.g., chloroacetyl chloride) are critical for minimizing side reactions .

Q. What in vitro assays are suitable for preliminary evaluation of antibacterial activity?

  • Methodological Answer : The broth dilution method is standard for assessing minimum inhibitory concentrations (MICs) against bacterial strains like Staphylococcus aureus or Escherichia coli. For example, related triazolopyrimidine derivatives showed inhibition zones of 12–18 mm against Gram-positive and Gram-negative bacteria in duplicate assays, with roxythromycin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced receptor binding?

  • Methodological Answer : SAR analysis should focus on substituents at the 4-bromophenyl and pyrido-pyrimidinone moieties. For instance, replacing bromine with electron-withdrawing groups (e.g., -CF₃) or modifying the pyrimidinone oxygen to a thione (-S-) can alter affinity for targets like vasopressin V1B receptors (V1BR). PET radiotracers like TASP699, which share structural motifs with pyrido-pyrimidinones, demonstrated high V1BR selectivity via radioligand displacement assays (Kᵢ < 1 nM) .

Q. What strategies mitigate metabolic instability in pyrido-pyrimidinone derivatives during in vivo studies?

  • Methodological Answer : Introducing tert-butyl groups or morpholine-propoxy chains at the pyrimidinone 6-position improves metabolic stability. For example, TASP699 derivatives showed prolonged pituitary uptake in rhesus monkeys during PET imaging due to reduced hepatic clearance, validated via LC-MS/MS pharmacokinetic profiling .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific expression of molecular targets (e.g., c-Met kinase in A549 vs. MCF-7 cells). Use gene silencing (siRNA) or isoform-selective inhibitors to confirm target engagement. For instance, thieno[2,3-d]pyrimidine analogs showed IC₅₀ values of 0.5–2.0 μM in c-Met-dependent lines but were inactive in others .

Q. What computational tools predict off-target interactions for this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling (e.g., Schrödinger Phase) can screen against databases like ChEMBL. For EP1 antagonists structurally analogous to pyrido-pyrimidinones, in silico profiling reduced off-target binding to COX-2 by >90% .

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